molecular formula C13H12BrNO B2770736 7-Bromo-1,3,4,10-tetrahydro-2H-acridin-9-one CAS No. 443662-39-3

7-Bromo-1,3,4,10-tetrahydro-2H-acridin-9-one

Cat. No. B2770736
CAS RN: 443662-39-3
M. Wt: 278.149
InChI Key: CYNGWEJDWSSTDH-UHFFFAOYSA-N
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Description

7-Bromo-1,3,4,10-tetrahydro-2H-acridin-9-one is a chemical compound with the molecular formula C13H12BrNO and a molecular weight of 278.15 . It is used in various research and industrial applications .


Molecular Structure Analysis

The molecular structure of this compound consists of a bromine atom attached to a tetrahydroacridinone core . The InChI code for this compound is 1S/C13H12BrNO/c14-8-5-6-12-10(7-8)13(16)9-3-1-2-4-11(9)15-12/h5-7H,1-4H2,(H,15,16) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 278.14 . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Chemical Synthesis and Modifications

7-Bromo-1,3,4,10-tetrahydro-2H-acridin-9-one and related acridine derivatives have been a focal point in chemical synthesis studies. For instance, research by Reisch et al. (1984) explored halogenation reactions to synthesize acronycine, a significant natural product, using similar compounds. This demonstrates the utility of acridine derivatives in complex organic synthesis processes (Reisch, Mester, & Aly, 1984).

Crystal Structure Analysis

The crystal structure and intermolecular interactions of acridine derivatives, including 7-Bromo-acridine compounds, have been extensively analyzed. Wera et al. (2016) conducted a detailed study on the molecular packing in crystals of acridine derivatives, highlighting the importance of understanding these interactions in designing new compounds with specific properties (Wera, Storoniak, Serdiuk, & Zadykowicz, 2016).

Antitumor Properties

Several studies have indicated the potential antitumor properties of acridine derivatives. Sugaya et al. (1994) synthesized 7-substituted 6H-pyrazolo[4,5,1-de]acridin-6-ones, showing DNA intercalating ability and antiproliferative activity, suggesting their use as antitumor agents (Sugaya, Mimura, Shida, Osawa, Matsukuma, Ikeda, Akinaga, Morimoto, Ashizawa, & Okabe, 1994).

DNA Interaction Studies

The interaction of acridone-based derivatives with DNA has been a subject of interest, given their potential therapeutic applications. Thimmaiah et al. (2015) conducted studies on N10-alkylated 2-bromoacridones, revealing their strong binding to DNA. This underscores the significance of such compounds in developing new therapeutics that target DNA (Thimmaiah, Ugarkar, Martis, Shaikh, Coutinho, & Yergeri, 2015).

Antimicrobial and Antiparasitic Effects

Acridine derivatives have also been explored for their antimicrobial and antiparasitic properties. For example, Di Giorgio et al. (2003) investigated 9-Chloro and 9-amino-2-methoxyacridines for their antiproliferative properties against Leishmania infantum, an important area in the development of new antiparasitic drugs (Di Giorgio, Delmas, Filloux, Robin, Seferian, Azas, Gasquet, Costa, Timon-David, & Galy, 2003).

Safety and Hazards

The safety data sheet for 7-Bromo-1,3,4,10-tetrahydro-2H-acridin-9-one indicates that it may cause skin and eye irritation and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and to avoid breathing its dust or fumes .

properties

IUPAC Name

7-bromo-2,3,4,10-tetrahydro-1H-acridin-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO/c14-8-5-6-12-10(7-8)13(16)9-3-1-2-4-11(9)15-12/h5-7H,1-4H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNGWEJDWSSTDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)C3=C(N2)C=CC(=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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